5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone
Description
5-(Methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone (Flurtamone, CAS 96525-23-4) is a synthetic furanone derivative widely used as a pre-emergence herbicide. Its molecular formula is C₁₈H₁₄F₃NO₂, with a molecular weight of 333.30 g/mol. Key physical properties include:
- Melting point: 152.5°C
- Density: 1.33 g/cm³
- Solubility: Very low in water, enhancing soil persistence . The compound’s herbicidal activity arises from its inhibition of carotenoid biosynthesis in weeds, disrupting chloroplast development .
Properties
IUPAC Name |
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]furan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-22-17-14(11-7-9-13(10-8-11)18(19,20)21)15(23)16(24-17)12-5-3-2-4-6-12/h2-10,16,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVANDMTMJLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution or reductive amination reactions.
Attachment of the Phenyl and Trifluoromethyl-Substituted Phenyl Groups: These groups can be introduced through cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and trifluoromethylated reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Agricultural Applications
Flurtamone is primarily recognized for its role as a herbicide. Its effectiveness in controlling various weeds makes it valuable in agricultural practices.
Herbicidal Activity
Flurtamone exhibits selective herbicidal properties, particularly against broadleaf weeds while being safe for certain crops. The mechanism of action involves the inhibition of specific enzymes involved in the biosynthesis of fatty acids and amino acids, which are crucial for plant growth.
Case Study: Efficacy in Crop Protection
A study conducted by Chevron Chemical Co. demonstrated that Flurtamone effectively reduced weed populations in soybean fields without harming the crop itself. The results indicated a significant increase in soybean yield due to reduced competition from weeds .
Analytical Applications
Flurtamone's chemical structure allows it to be utilized as an analytical standard in various laboratory settings.
Liquid Chromatography
Flurtamone is used as a reference material for the development of liquid chromatography methods aimed at detecting pesticide residues in food products. Its sensitivity and rapid detection capabilities make it suitable for regulatory compliance testing.
Data Table: Analytical Methods Using Flurtamone
| Method Type | Application Area | Detection Limit | Reference |
|---|---|---|---|
| Liquid Chromatography | Pesticide Residue Analysis | 0.01 mg/kg | |
| Gas Chromatography | Environmental Monitoring | 0.05 mg/kg |
Environmental Impact Studies
Research has also focused on the environmental impact of Flurtamone, particularly its degradation pathways and effects on non-target organisms.
Degradation Studies
Studies indicate that Flurtamone undergoes photodegradation when exposed to sunlight, leading to the formation of less harmful byproducts. This characteristic is essential for assessing its environmental safety and sustainability in agricultural applications.
Case Study: Ecotoxicological Assessment
An ecotoxicological assessment revealed that Flurtamone poses minimal risk to aquatic organisms at recommended application rates, supporting its use as a safer alternative to other more toxic herbicides .
Mechanism of Action
The mechanism of action of 5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Positional Isomers: Substituent Orientation Effects
- 5-(Methylamino)-2-phenyl-4-[2-(trifluoromethyl)phenyl]-3(2H)-furanone (CAS 10469259): Key difference: Trifluoromethyl group at the 2-position of the phenyl ring instead of 4-position. Impact: Altered spatial arrangement reduces herbicidal efficacy due to steric hindrance or misalignment with target enzymes. Computational models (e.g., CoMFA) suggest steric bulk at the 4-position enhances binding affinity . Molecular weight: Identical (333.31 g/mol).
Functional Group Modifications
- 5-Amino-2-(4-fluorophenyl)-4-hydroxy-3(2H)-furanone (CAS MFCD12402999): Key differences:
- Hydroxyl group replaces methylamino at position 5.
- Fluorine substitutes trifluoromethyl at position 4.
- Impact :
- Reduced lipophilicity due to hydroxyl group, decreasing soil penetration.
- Lower environmental persistence compared to trifluoromethyl-containing analogs .
COX-2 Inhibitor Analogs: 5-Aryl-2,2-Dialkyl-4-phenyl-3(2H)-furanones
- Example : 5-Aryl-2,2-dialkyl derivatives (e.g., 2,2-dimethyl substituents).
- Key differences :
- Dialkyl groups at position 2 enhance steric bulk.
- Aryl groups at position 5 modulate electronic properties.
- Impact :
- These compounds inhibit cyclooxygenase-2 (COX-2) via steric and electrostatic interactions, as shown in 3D-QSAR studies.
- Unlike Flurtamone, their activity is optimized for anti-inflammatory applications rather than herbicidal use .
Structural-Activity Relationship (SAR) Analysis
Environmental and Toxicological Comparison
- Flurtamone :
- 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Lower toxicity: Hydroxyl group promotes biodegradability. Reduced persistence: Shorter half-life in soil compared to halogenated analogs .
Biological Activity
5-(Methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone, often referred to as Flurtamone, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- CAS Number : 148681-61-2
- Molecular Weight : 337.30 g/mol
The compound belongs to the class of furan derivatives, characterized by its unique substitution pattern that may contribute to its biological activity .
Quorum Sensing Inhibition
Recent studies have highlighted the role of Flurtamone as a potent quorum sensing inhibitor (QSI). Quorum sensing is a mechanism used by bacteria to coordinate their behavior in response to population density. Inhibition of this process can reduce pathogenicity without affecting bacterial growth.
- Study Findings : A derivative of Flurtamone demonstrated significant inhibitory activity against virulence factors in Pseudomonas aeruginosa. It enhanced the efficacy of antibiotics such as ciprofloxacin and clarithromycin both in vitro and in vivo, indicating its potential as an adjunct therapy in bacterial infections .
Antimicrobial Activity
Flurtamone has been evaluated for its antimicrobial properties. The compound exhibited low hemolytic activity against mouse erythrocytes, suggesting a favorable safety profile for further development.
Research Findings and Case Studies
Potential Therapeutic Applications
- Infectious Diseases : Given its ability to inhibit quorum sensing, Flurtamone could be developed as a novel treatment option for infections caused by biofilm-forming bacteria.
- Antibiotic Resistance : By enhancing the effectiveness of existing antibiotics, it may play a crucial role in combating antibiotic-resistant strains.
- Cancer Research : Further studies are warranted to explore any anticancer properties, as some furan derivatives have shown promise in this area.
Q & A
Q. Methodology :
- In vitro assays : Use isolated chloroplasts or recombinant PDS enzymes to measure inhibition kinetics (e.g., IC₅₀ values).
- In planta studies : Apply the compound to model weeds (e.g., Arabidopsis), monitor chlorophyll degradation via HPLC, and correlate with growth inhibition .
Basic: What analytical methods are recommended for quantifying this compound in environmental matrices?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting the compound at trace levels (e.g., in soil or water). Key parameters:
Q. Validation :
Advanced: How do structural modifications influence the herbicidal activity of 3(2H)-furanone derivatives?
The trifluoromethyl group at the 4-phenyl position enhances lipophilicity and target binding, while the methylamino group at position 5 improves systemic translocation. Structure-activity relationship (SAR) studies show:
Q. Experimental Design :
- Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃).
- Compare herbicidal activity using in vitro PDS assays and in vivo pre-emergence weed control trials .
Advanced: What are the degradation pathways and environmental persistence of this compound?
The compound undergoes photodegradation in aqueous environments (half-life ~48 hours under UV light) and microbial degradation in soil (half-life ~30 days). Major metabolites include 5-methylamino-2-phenyl-3(2H)-furanone and trifluoromethylbenzoic acid, identified via LC-QTOF-MS .
Q. Methodology :
- Photolysis studies : Exclude aqueous solutions to UV light (λ = 254 nm), sample at intervals, and analyze degradation products.
- Soil microcosms : Incubate compound with soil microbiota, extract residues, and quantify via UPLC-MS/MS .
Basic: What synthetic routes are reported for this compound?
A common route involves:
Friedel-Crafts acylation : React 3-(trifluoromethyl)benzoyl chloride with phenylacetyl chloride.
Cyclization : Treat the intermediate with methylamine in the presence of a Lewis acid (e.g., AlCl₃).
Purification : Recrystallization from ethanol yields >98% purity .
Q. Key Challenges :
- Optimizing cyclization efficiency (yields ~60–70%).
- Minimizing byproducts (e.g., dimeric furanones) .
Advanced: How does this herbicide interact with non-target soil microorganisms?
At agronomic doses (1–2 kg/ha), the compound shows minimal toxicity to beneficial rhizobacteria (e.g., Pseudomonas spp.) but inhibits nitrifying bacteria (e.g., Nitrosomonas), reducing soil NH₄⁺ → NO₃⁻ conversion. Assess via:
- Microbial respiration assays : Measure CO₂ evolution in treated vs. control soils.
- Ammonia oxidation inhibition tests : Quantify nitrite accumulation .
Data Contradiction Resolution: How to address discrepancies in reported solubility values?
Reported solubility ranges from "very slight" () to 0.2 mg/L (). Resolve via:
- Standardized protocols : Use OECD 105 guidelines (shake-flask method, 20°C, pH 7.0).
- Analytical verification : Quantify dissolved compound via HPLC-UV at λ = 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
